Cytidine-13C

Catalog No.
S1780911
CAS No.
201996-57-8
M.F
C9H13N3O5
M. Wt
244.211
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytidine-13C

CAS Number

201996-57-8

Product Name

Cytidine-13C

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

244.211

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1

InChI Key

UHDGCWIWMRVCDJ-URLSOCJKSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Synonyms

4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone-1’-13C; 1-β-D-ribosylcytosine-1’-13C; 1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine-1’-13C; Cytosine Riboside-1’-13C; NSC 20258-1’-13C;

Structural Elucidation of Natural Products

Specific Scientific Field: Natural Products Chemistry

Summary: Cytidine-13C can be used in structural studies of complex natural products. In particular, the application of 13C–13C COSY NMR spectroscopy allows direct coupling analysis between ^13C nuclei, which is valuable for elucidating the carbon backbone of natural compounds.

Experimental Procedures:

    13C Labeling: Microbial cultures are fed with ^13C-labeled glucose. The natural product of interest (e.g., cyclopiazonic acid) incorporates the labeled carbon atoms.

    NMR Spectroscopy: 13C COSY NMR experiments are performed on milligram-scale samples. These experiments reveal direct couplings between adjacent ^13C atoms in the natural product.

    Structure Determination: The carbon connectivity pattern obtained from the NMR spectra aids in determining the overall structure of the natural product.

Results and Outcomes:

    Carbon Backbone: The 13C COSY NMR spectra provide information about quaternary carbons and their connectivity.

    Routine Application: This method can be routinely used for structure determination of microbial natural products by enriching the compound with ^13C-glucose.

These are just two of the fascinating applications of Cytidine-13C. Its versatility extends to fields like drug metabolism studies, RNA labeling, and more. Researchers continue to explore its potential in advancing scientific knowledge and understanding

Cytidine-13C is a stable isotope-labeled form of cytidine, a nucleoside composed of the nitrogenous base cytosine linked to a ribose sugar via a β-N1-glycosidic bond. Cytidine is a critical component of ribonucleic acid (RNA) and plays essential roles in various biological processes, including protein synthesis and cellular metabolism. The incorporation of the carbon-13 isotope into cytidine allows for enhanced tracking and analysis in metabolic studies, making it particularly valuable in research settings.

Without specific research on this compound, its mechanism of action is unclear. However, some pyrimidine nucleosides can act as antiviral or anticancer agents by interfering with viral replication or cellular processes [].

Safety information on this specific compound is unavailable. However, some pyrimidine nucleosides can exhibit cytotoxicity (toxic to cells) and require careful handling in research settings [].

Typical of nucleosides, including:

  • Phosphorylation: Cytidine-13C can be phosphorylated to form cytidine monophosphate, which can further be converted into cytidine diphosphate and cytidine triphosphate.
  • Degradation: Under specific conditions, cytidine-13C can be hydrolyzed to yield ribose and cytosine.
  • Chemical Modification: It can also participate in reactions to form analogs or derivatives, which may exhibit altered biological activities.

Cytidine-13C retains the biological activities of regular cytidine, participating in:

  • RNA Synthesis: As a building block for RNA, it is essential for the transcription process.
  • Metabolic Pathways: Cytidine acts as a precursor to uridine and influences nucleotide metabolism.
  • Neurological Effects: Studies suggest that cytidine supplementation may affect neurotransmitter cycling, particularly glutamate, potentially offering therapeutic benefits in mood disorders .

Several methods exist for synthesizing Cytidine-13C:

  • Isotope Enrichment: Natural cytidine can be enriched with carbon-13 through fermentation processes using specific microorganisms that preferentially assimilate carbon-13.
  • Chemical Synthesis: Laboratory synthesis routes involve the modification of natural nucleosides or the construction of ribonucleosides from labeled precursors.
  • Solid-phase Synthesis: This method allows for the efficient production of labeled nucleotides through automated synthesizers that incorporate carbon-13 into the growing chain of nucleotides .

Cytidine-13C has diverse applications, particularly in research:

  • Metabolic Studies: It is used in metabolic flux analysis to trace pathways in cellular metabolism.
  • Drug Development: Its isotopic labeling aids in understanding drug interactions and mechanisms at a molecular level.
  • Nutritional Research: Investigating the effects of dietary nucleosides on health outcomes.

Research involving Cytidine-13C often focuses on its interactions with various biomolecules:

  • Nucleotide Interactions: Studies show how labeled cytidine interacts with other nucleotides during RNA synthesis.
  • Enzyme Kinetics: It is utilized to assess enzyme activity and binding affinities in metabolic pathways.
  • Cellular Uptake Studies: Understanding how cells absorb and utilize labeled nucleosides provides insights into cellular metabolism and pharmacokinetics .

Cytidine-13C shares similarities with several other nucleosides and their derivatives. Here are some notable comparisons:

CompoundStructure TypeUnique Features
DeoxycytidineDeoxyribonucleosideLacks an oxygen atom on the ribose sugar
UridineRibonucleosideContains uracil instead of cytosine
CytosineNitrogenous baseDoes not include ribose; standalone molecule
5-MethylcytidineModified nucleosideMethyl group at the 5-position on the pyrimidine ring

Cytidine-13C is unique due to its stable isotope labeling, which enables precise tracking in biological systems, distinguishing it from its non-labeled counterparts.

XLogP3

-2.1

Dates

Modify: 2024-04-14

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